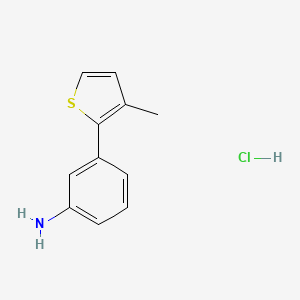
3-(3-Methylthiophen-2-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylthiophen-2-yl)aniline hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₂ClNS and a molecular weight of 225.74 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group at the 3-position and an aniline moiety at the 2-position, forming a hydrochloride salt. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylthiophen-2-yl)aniline hydrochloride typically involves the following steps:
Formation of 3-Methylthiophene: This can be achieved through the methylation of thiophene using methyl iodide in the presence of a strong base such as sodium hydride.
Nitration: The 3-methylthiophene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-methyl-2-nitrothiophene.
Reduction: The nitro group in 3-methyl-2-nitrothiophene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-(3-methylthiophen-2-yl)aniline.
Formation of Hydrochloride Salt: Finally, the free base 3-(3-methylthiophen-2-yl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(3-Methylthiophen-2-yl)aniline hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the aniline moiety to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the 2-position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Methylthiophen-2-yl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new materials with unique electronic properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor-ligand interactions.
Medicine: Although not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. It is used in the synthesis of potential drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials for electronic and optoelectronic applications.
Wirkmechanismus
The mechanism of action of 3-(3-Methylthiophen-2-yl)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it can interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Methylthiophen-3-yl)aniline hydrochloride
- 3-(3-Methylthiophen-2-yl)benzoic acid
- 3-(3-Methylthiophen-2-yl)phenol
Comparison: Compared to similar compounds, 3-(3-Methylthiophen-2-yl)aniline hydrochloride is unique due to the specific positioning of the methyl and aniline groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. For example, the presence of the aniline moiety enhances its reactivity in electrophilic substitution reactions, while the methyl group influences its electronic properties.
Eigenschaften
IUPAC Name |
3-(3-methylthiophen-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c1-8-5-6-13-11(8)9-3-2-4-10(12)7-9;/h2-7H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOXZXSGYFTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
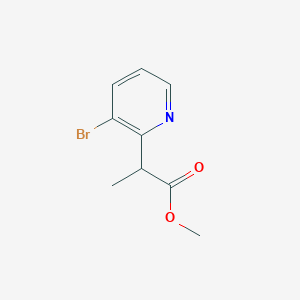
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995236.png)
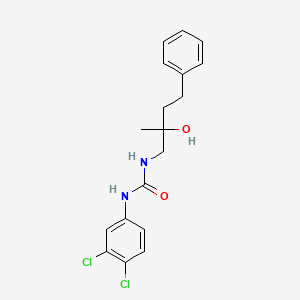
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2995239.png)
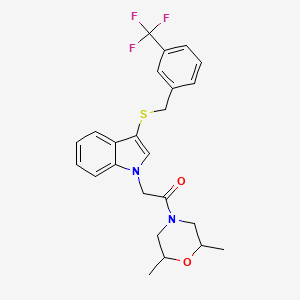
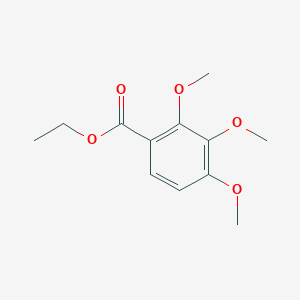
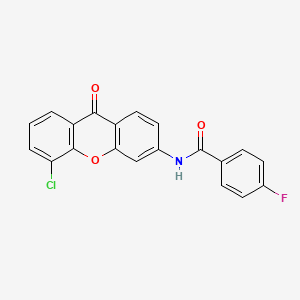
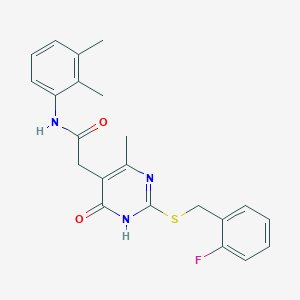
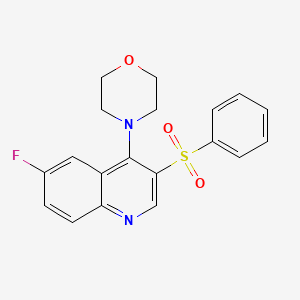
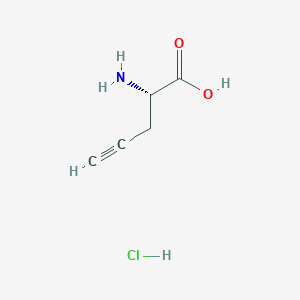
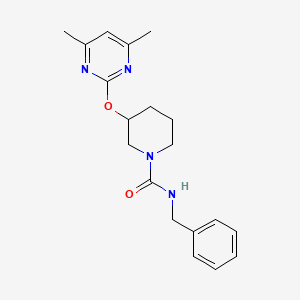
![3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2995251.png)
![2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2995252.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)
